2,4-Dichloro-6-methylbenzoyl chloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 2.45 ppm (s, 3H) : Methyl group protons (C6-CH₃).
- δ 7.35–7.55 ppm (m, 2H) : Aromatic protons at C3 and C5 positions.
- δ 7.80 ppm (s, 1H) : Aromatic proton at C1 position adjacent to the carbonyl group.
¹³C NMR (100 MHz, CDCl₃):
- δ 21.5 ppm : Methyl carbon (C6-CH₃).
- δ 128–135 ppm : Aromatic carbons (C2, C4, and C6).
- δ 165.2 ppm : Carbonyl carbon (C=O).
The deshielding of the carbonyl carbon (δ > 160 ppm) confirms the presence of the electron-withdrawing acyl chloride group.
Infrared (IR) Vibrational Fingerprint Profiling
Key IR absorptions (cm⁻¹):
- ~1775–1790 : Strong C=O stretching vibration (acyl chloride).
- ~750–800 : C-Cl asymmetric stretching (aromatic chlorides).
- ~2900–3000 : C-H stretching (methyl group).
The absence of O-H stretches (2500–3300 cm⁻¹) distinguishes the compound from its carboxylic acid precursor.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS) :
- Parent Ion : m/z 222.93 [M]⁺ (calculated for C₈H₅Cl₃O).
- Major Fragments :
The fragmentation pattern aligns with the stability of the aromatic ring and the propensity of acyl chlorides to lose COCl under ionization.
Table 1: Summary of Spectroscopic Data
| Technique | Key Peaks/Patterns | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 2.45 (s), δ 7.35–7.80 (m) | Methyl group, aromatic protons |
| ¹³C NMR | δ 165.2 (C=O) | Acyl chloride carbonyl carbon |
| IR | 1775–1790 cm⁻¹ | C=O stretching |
| EI-MS | m/z 222.93, 187.92, 151.95 | Parent ion, Cl and COCl losses |
Properties
IUPAC Name |
2,4-dichloro-6-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCUGDJCGAINDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-methylbenzoyl chloride can be synthesized through the chlorination of 6-methylbenzoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods
In industrial settings, the production of 2,4-Dichloro-6-methylbenzoyl chloride involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
This compound readily participates in reactions with nucleophiles, forming esters, amides, and acids.
Ester Formation
Reaction with alcohols yields esters. For example, in a synthesis of methyl 2-chloro-6-methylbenzoate, 2-chloro-6-methylbenzoyl chloride (structurally analogous) reacted with methanol under mild conditions:
text2-Chloro-6-methylbenzoyl chloride + MeOH → Methyl 2-chloro-6-methylbenzoate
Conditions :
Amide Formation
Reaction with amines produces substituted amides. For instance, 2,6-dichlorobenzoyl chloride (a related compound) reacted with (2,3-dihydro-1,4-benzodioxin-6-yl)methylamine:
text2,6-Dichlorobenzoyl chloride + Amine → 2,6-Dichloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide
Conditions :
Chlorination of the Methyl Group
The methyl group at position 6 can undergo further chlorination under specific conditions. A related process for chlorinating methylbenzoyl chlorides involves:
| Substrate | Catalyst | Temperature | Chlorine Gas | Yield (Dichlorinated Product) |
|---|---|---|---|---|
| m-Methylbenzoyl chloride | FeCl₃ | 110°C | 60 g | 21% chlorination efficiency |
Mechanism :
-
Radical-initiated chlorination under UV light or thermal activation.
-
Selective dichlorination is challenging due to similar reactivity of mono- and dichlorinated intermediates .
Use in Dehydrative Condensation
While not directly documented for this compound, imido-substituted triazines (e.g., 2A ) enhance acylation efficiency in dehydrative condensation. For example:
textCarboxylic Acid + Amine → Amide (via 2,4-Dichloro-6-methylbenzoyl chloride activation)
Key Data :
-
Triazine reagents achieve 91–96% yields in peptide bond formation .
-
Reaction times: 15 minutes to 5 hours, depending on steric hindrance .
Stability and Handling
Scientific Research Applications
Chemical Synthesis
1. Intermediate in Organic Synthesis
2,4-Dichloro-6-methylbenzoyl chloride serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. It participates in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to products like 2,4-Dichloro-6-methylbenzamide and 2,4-Dichloro-6-methylbenzoate esters.
- Hydrolysis : Hydrolysis of the compound yields 2,4-Dichloro-6-methylbenzoic acid, a derivative that can be further utilized in organic synthesis.
- Reduction Reactions : It can be reduced to form 2,4-Dichloro-6-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Biological Research
2. Preparation of Biologically Active Molecules
In biological research, this compound is utilized to prepare various biologically active molecules. Its reactivity allows it to be employed in the development of potential drug candidates. For instance, derivatives synthesized from 2,4-Dichloro-6-methylbenzoyl chloride have been investigated for their biological activities against specific diseases .
Industrial Applications
3. Production of Specialty Chemicals
The compound is also significant in industrial applications where it is involved in the production of specialty chemicals. Its role as an acyl chloride makes it suitable for synthesizing various derivatives that are essential in manufacturing processes .
Case Studies and Research Findings
Case Study 1: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of 2,4-Dichloro-6-methylbenzoyl chloride exhibit antimicrobial properties. A study focused on synthesizing new compounds based on this intermediate showed promising results against certain bacterial strains .
Case Study 2: Pharmaceutical Development
In pharmaceutical research, derivatives synthesized from 2,4-Dichloro-6-methylbenzoyl chloride have been evaluated for their efficacy as anti-inflammatory agents. The synthesis involved nucleophilic substitution reactions leading to compounds with enhanced biological activity compared to their precursors .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of pharmaceuticals, it may act as a key intermediate in forming the active drug molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of 2,4-dichloro-6-methylbenzoyl chloride are best understood through comparison with structurally related compounds. Below is a detailed analysis:
Table 1: Comparative Analysis of 2,4-Dichloro-6-methylbenzoyl Chloride and Analogues
Reactivity and Electronic Effects
- Electron-Withdrawing Substituents : The chlorine atoms in 2,4-dichloro-6-methylbenzoyl chloride strongly deactivate the aromatic ring, increasing the electrophilicity of the acyl chloride group compared to benzoyl chloride. This makes it more reactive in nucleophilic acyl substitutions .
- Comparison with 4-Bromobenzoyl Chloride : Bromine’s lower electronegativity compared to chlorine results in weaker electron withdrawal, making 4-bromobenzoyl chloride less reactive than 2,4-dichloro-6-methylbenzoyl chloride. However, bromine’s larger size may influence crystal packing in solid-state applications .
Functional Group Comparison: Acyl vs. Sulfonyl Chlorides
While 2,4-dichloro-6-methylbenzoyl chloride is an acyl chloride, 2-chloro-6-methylbenzenesulfonyl chloride () is a sulfonyl chloride. Sulfonyl chlorides are less reactive toward nucleophilic substitution but are critical in forming sulfonamides and sulfonate esters. The sulfonyl group’s higher stability makes these compounds suitable for prolonged storage and controlled reactions .
Biological Activity
2,4-Dichloro-6-methylbenzoyl chloride is an important chemical compound in medicinal chemistry and agricultural applications. Its biological activity has been studied extensively, particularly in the context of its potential as a therapeutic agent and its interactions with various biological systems.
2,4-Dichloro-6-methylbenzoyl chloride is characterized by:
- Molecular Formula : CHClO
- CAS Number : 4659-45-4
- Molecular Weight : 201.04 g/mol
This compound features a benzoyl chloride moiety, which is known for its reactivity in acylation reactions.
Biological Activity Overview
The biological activity of 2,4-Dichloro-6-methylbenzoyl chloride has been evaluated against a variety of biological targets. Notable findings include:
- Antimicrobial Properties : Studies have indicated that derivatives of 2,4-dichlorobenzoyl chloride exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For example, a study demonstrated its effectiveness against Corynebacterium sepedonicum, which metabolizes 2,4-dichlorobenzoate .
- Antiparasitic Activity : The compound has been reported to possess antiparasitic properties, particularly against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. Structure-activity relationship (SAR) studies have identified modifications that enhance its efficacy against these pathogens .
Case Study 1: Antiparasitic Activity
A series of benzoyl derivatives were synthesized and tested for their activity against T. gondii tachyzoites. Among these, one compound derived from 2,4-Dichloro-6-methylbenzoyl chloride showed promising results with moderate activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation, 2,4-Dichlorobenzoyl chloride was utilized in the synthesis of novel compounds aimed at inhibiting bacterial growth. The results indicated that certain derivatives exhibited potent antimicrobial properties, suggesting potential applications in developing new antibiotics .
Structure-Activity Relationships (SAR)
The biological activity of 2,4-Dichloro-6-methylbenzoyl chloride can be influenced by various structural modifications. Key aspects include:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzene ring | Altered binding affinity to biological targets |
| Presence of halogens | Enhanced antimicrobial properties |
| Chain length variations | Impact on pharmacokinetics and bioavailability |
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that compounds derived from 2,4-Dichloro-6-methylbenzoyl chloride have favorable absorption characteristics. For instance:
- GI Absorption : High
- Blood-Brain Barrier Permeability : Yes
- CYP Inhibition : Selective inhibition of CYP1A2 was noted, which may have implications for drug interactions .
Toxicity assessments have shown that while some derivatives exhibit low cytotoxicity at therapeutic concentrations, further studies are required to fully understand their safety profiles.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
